molecular formula C17H16N2O3 B7495969 2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione

2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione

Cat. No.: B7495969
M. Wt: 296.32 g/mol
InChI Key: OJEKEXVNHCSLPX-UHFFFAOYSA-N
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Description

2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isoindole core structure, which is a significant moiety in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoindole derivative with a pyrrole derivative under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while reduction could produce compounds with altered functional groups. Substitution reactions can introduce new substituents, potentially leading to a wide variety of derivatives with different properties .

Scientific Research Applications

2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-yl derivatives: Compounds with similar pyrrole and isoindole structures.

Uniqueness

2-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione is unique due to its specific substitution pattern and the presence of both isoindole and pyrrole moieties.

Properties

IUPAC Name

2-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-8-14(11(2)18(10)3)15(20)9-19-16(21)12-6-4-5-7-13(12)17(19)22/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEKEXVNHCSLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C)C)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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